Isostearyl erucate
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Overview
Description
Isostearyl erucate is an ester formed from isostearyl alcohol and erucic acid. It is commonly used in the cosmetics industry due to its excellent emollient properties, which help to soften and smooth the skin. This compound is known for its ability to enhance the texture and feel of cosmetic formulations, making it a popular ingredient in skincare products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isostearyl erucate is synthesized through an esterification reaction between isostearyl alcohol (iso-1-octadecanol) and erucic acid (13-docosenoic acid). The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reaction time to ensure optimal yield and purity of the final product. After the reaction is complete, the mixture is typically subjected to purification steps, such as distillation or crystallization, to isolate the desired ester.
Chemical Reactions Analysis
Types of Reactions
Isostearyl erucate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced compounds.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Oxidized derivatives of this compound, such as carboxylic acids or ketones.
Reduction: Reduced forms, including alcohols or alkanes.
Substitution: Substituted esters or other functionalized derivatives.
Scientific Research Applications
Isostearyl erucate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its effects on skin barrier function and hydration in dermatological research.
Medicine: Explored for its potential use in topical formulations for treating dry skin conditions.
Industry: Utilized in the formulation of cosmetics, personal care products, and lubricants due to its emollient properties.
Mechanism of Action
The primary mechanism by which isostearyl erucate exerts its effects is through its emollient action. It forms a protective layer on the skin’s surface, reducing water loss and enhancing skin hydration. This compound interacts with the lipid matrix of the stratum corneum, improving its barrier function and overall texture. The molecular targets include skin lipids and proteins involved in maintaining skin integrity and moisture balance.
Comparison with Similar Compounds
Isostearyl erucate can be compared with other similar compounds, such as:
Isopropyl myristate: Another ester used in cosmetics for its emollient properties. It is derived from isopropyl alcohol and myristic acid.
Cetyl palmitate: An ester formed from cetyl alcohol and palmitic acid, known for its skin-conditioning effects.
Octyl stearate: An ester of octyl alcohol and stearic acid, used for its lubricating and moisturizing properties.
Uniqueness
This compound is unique due to its specific combination of isostearyl alcohol and erucic acid, which provides a distinct balance of emollient and skin-conditioning properties. Its molecular structure allows for better skin absorption and a non-greasy feel, making it particularly suitable for high-end skincare formulations.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and formulators can better utilize this compound in various scientific and industrial contexts.
Properties
CAS No. |
84605-09-4 |
---|---|
Molecular Formula |
C38H74O2 |
Molecular Weight |
563.0 g/mol |
IUPAC Name |
16-methylheptadecyl (Z)-icos-13-enoate |
InChI |
InChI=1S/C38H74O2/c1-4-5-6-7-8-9-10-11-12-13-14-17-20-23-26-29-32-35-38(39)40-36-33-30-27-24-21-18-15-16-19-22-25-28-31-34-37(2)3/h9-10,37H,4-8,11-36H2,1-3H3/b10-9- |
InChI Key |
BFGLKTHWZMNGHV-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
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